molecular formula C16H22N2O3S B2389043 1-(3-methoxypropyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-amine CAS No. 919743-43-4

1-(3-methoxypropyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-amine

Cat. No. B2389043
CAS RN: 919743-43-4
M. Wt: 322.42
InChI Key: XZRNWUVEIPKBPV-UHFFFAOYSA-N
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Description

1-(3-methoxypropyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-amine, also known as MPD-711, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in the field of neuroscience.

Mechanism of Action

The mechanism of action of 1-(3-methoxypropyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-amine involves its interaction with the sigma-1 receptor. Upon binding to the receptor, 1-(3-methoxypropyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-amine induces a conformational change in the receptor, leading to the activation of various downstream signaling pathways. This activation results in the modulation of neurotransmitter release, calcium signaling, and neuroprotection, which are all important processes in the brain.
Biochemical and Physiological Effects
1-(3-methoxypropyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-amine has been shown to have various biochemical and physiological effects in the brain. It has been found to enhance cognitive function, improve memory, and increase neuroprotection. Additionally, 1-(3-methoxypropyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-amine has been shown to have anxiolytic and antidepressant effects, making it a promising candidate for the treatment of anxiety and depression.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(3-methoxypropyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-amine is its high affinity and selectivity for the sigma-1 receptor, which makes it a potent and specific agonist of the receptor. Additionally, 1-(3-methoxypropyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-amine has been shown to have good bioavailability, making it suitable for in vivo experiments. However, one of the limitations of 1-(3-methoxypropyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-amine is its relatively low solubility in water, which can make it challenging to work with in certain experimental settings.

Future Directions

There are several future directions for the research on 1-(3-methoxypropyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-amine. One potential direction is to investigate its potential as a treatment for various neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression. Additionally, further research is needed to elucidate the exact mechanisms of action of 1-(3-methoxypropyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-amine and its downstream signaling pathways. Finally, there is a need for the development of more efficient synthesis methods for 1-(3-methoxypropyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-amine, which can improve its yield and make it more accessible for research purposes.
Conclusion
In conclusion, 1-(3-methoxypropyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-amine is a promising compound that has gained significant attention in the scientific community due to its potential applications in the field of neuroscience. Its high affinity and selectivity for the sigma-1 receptor, along with its various biochemical and physiological effects, make it a promising candidate for the treatment of various neurological disorders. While there are some limitations to working with 1-(3-methoxypropyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-amine, its potential benefits make it an important area of research for the future.

Synthesis Methods

The synthesis of 1-(3-methoxypropyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-amine involves a multistep process that starts with the reaction of 3-methoxypropylamine with 4,5-dimethyl-1,2-phenylenediamine to form an intermediate product. This intermediate is then reacted with phenylsulfonyl chloride to yield 1-(3-methoxypropyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-amine. The overall yield of the synthesis process is approximately 40%.

Scientific Research Applications

1-(3-methoxypropyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-amine has been extensively studied for its potential application in the field of neuroscience. It has been shown to have a high affinity for the sigma-1 receptor, which is a protein that is involved in various cellular processes, including calcium signaling, neuroprotection, and modulation of neurotransmitter release. 1-(3-methoxypropyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-amine has been found to be a potent agonist of the sigma-1 receptor, which makes it a promising candidate for the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression.

properties

IUPAC Name

3-(benzenesulfonyl)-1-(3-methoxypropyl)-4,5-dimethylpyrrol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3S/c1-12-13(2)18(10-7-11-21-3)16(17)15(12)22(19,20)14-8-5-4-6-9-14/h4-6,8-9H,7,10-11,17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZRNWUVEIPKBPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C(=C1S(=O)(=O)C2=CC=CC=C2)N)CCCOC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-methoxypropyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-amine

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